MMV665916

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

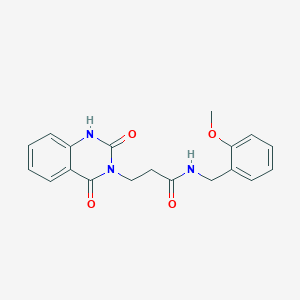

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-26-16-9-5-2-6-13(16)12-20-17(23)10-11-22-18(24)14-7-3-4-8-15(14)21-19(22)25/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONCPXNUBXWDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: MMV665916 Mechanism of Action in Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MMV665916 is a potent quinazolinedione-based antimalarial compound with significant in vitro activity against Plasmodium falciparum. This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its predicted molecular target, P. falciparum farnesyltransferase (PfFT). While experimental validation of the direct target is not yet published, computational modeling strongly suggests PfFT as the primary site of action. This guide details the available quantitative data, relevant experimental protocols for target validation and compound characterization, and visual representations of the hypothesized mechanism and experimental workflows.

Introduction to this compound

This compound is a novel small molecule identified through screening efforts as a promising lead for antimalarial drug development. Its chemical structure, a quinazolinedione derivative, confers potent and selective activity against the erythrocytic stages of P. falciparum, the deadliest species of malaria parasite. The compound's high selectivity index suggests a favorable therapeutic window, making it a candidate worthy of further investigation.

Quantitative Data

The following table summarizes the key in vitro activity and cytotoxicity data for this compound.

| Parameter | Value | Cell Line/Strain | Reference |

| EC50 | 0.4 µM | P. falciparum FcB1 strain | [1] |

| Selectivity Index (SI) | >250 | Human fibroblast cell line AB943 | [1] |

Proposed Mechanism of Action: Inhibition of Farnesyltransferase

Computational docking studies have identified P. falciparum farnesyltransferase (PfFT) as the likely molecular target of this compound.[1] PfFT is a crucial enzyme in the parasite's isoprenoid biosynthesis pathway.

The Role of Farnesyltransferase in P. falciparum

Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to the C-terminus of specific proteins, a post-translational modification known as farnesylation or prenylation. This lipid anchor is essential for the proper subcellular localization and function of these proteins, many of which are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting PfFT, this compound is hypothesized to disrupt these vital cellular processes, leading to parasite death.

Hypothesized Signaling Pathway Disruption

The inhibition of PfFT by this compound would lead to a disruption of protein prenylation, affecting multiple downstream signaling pathways. The following diagram illustrates this proposed mechanism.

Experimental Protocols

While specific experimental validation for this compound's target is pending, the following are detailed methodologies for key experiments that would be employed for its characterization and target validation.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the in vitro efficacy of antimalarial compounds.

-

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human red blood cells (RBCs)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, gentamicin)

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, SYBR Green I)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as a negative control and wells with uninfected RBCs as a background control.

-

Add synchronized P. falciparum-infected RBCs (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber.

-

After incubation, freeze the plate at -80°C to lyse the cells.

-

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-3 hours.

-

Read the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Calculate the EC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.[2]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound against a human cell line.

-

Materials:

-

Human cell line (e.g., HepG2, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the human cells in the 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium and add to the cells. Include vehicle-only wells as a control.

-

Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.[3][4]

-

Target Validation Workflow

Validating the computationally predicted target, PfFT, requires a multi-step experimental approach. The following diagram outlines a logical workflow for target deconvolution and validation.

Conclusion

This compound is a promising antimalarial candidate with potent in vitro activity against P. falciparum. While the current evidence strongly suggests that its mechanism of action involves the inhibition of P. falciparum farnesyltransferase, direct experimental validation is a critical next step. The experimental protocols and validation workflow outlined in this guide provide a clear path forward for the continued development of this compound. Elucidating the precise molecular interactions and downstream consequences of PfFT inhibition will be crucial for optimizing this compound and anticipating potential resistance mechanisms.

References

An In-depth Technical Guide to the Antimalarial Compound MMV665916

Introduction

MMV665916 is a promising antimalarial compound identified as a potent inhibitor of Plasmodium falciparum growth. As a quinazolinedione derivative, its mode of action is believed to target a key enzymatic pathway in the parasite, making it a subject of significant interest in the field of drug development. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and putative mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of antimalarial drug discovery.

Chemical Structure of this compound

This compound is a synthetic compound belonging to the quinazolinedione class of molecules. Its chemical formula is C₁₉H₁₉N₃O₄, with a molecular weight of 353.37 g/mol .

Systematic Name: N-(2-methoxybenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

SMILES: O=C1N(CCC(NCC2=CC=CC=C2OC)=O)C(C3=CC=CC=C3N1)=O

InChI: InChI=1S/C19H19N3O4/c1-24-15-7-3-2-6-13(15)11-20-17(23)8-10-22-18(25)14-5-4-9-16(14)21-19(22)26/h2-7,9H,8,10-11H2,1H3,(H,20,23)(H,21,26)

The core structure features a quinazoline-2,4(1H,3H)-dione moiety, which is a recognized pharmacophore in various biologically active compounds.

Quantitative Biological Data

This compound has demonstrated significant in vitro activity against the blood stages of Plasmodium falciparum. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell/Strain | Assay Type | Reference |

| EC₅₀ | 0.4 µM | P. falciparum FcB1 | Antiplasmodial Growth Inhibition | [1][2] |

| Selectivity Index (SI) | >250 | Human Fibroblast Cell Line AB943 | Cytotoxicity vs. Antiplasmodial Activity | [1][2] |

Experimental Protocols

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

The in vitro antiplasmodial activity of this compound is typically determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Materials:

-

Plasmodium falciparum culture (e.g., FcB1 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Compound dilutions of this compound

Procedure:

-

Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of approximately 0.5% in complete culture medium with a 2% hematocrit.

-

Serial dilutions of this compound are prepared and added to the wells of a 96-well plate. Control wells containing no compound and wells with a known antimalarial drug (e.g., chloroquine) are included.

-

The parasite culture is added to each well.

-

The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[3]

-

After incubation, the plates are frozen to lyse the red blood cells.

-

Following thawing, a lysis buffer containing SYBR Green I is added to each well.

-

The plates are incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4][5]

-

The fluorescence intensity is proportional to the amount of parasitic DNA, and the EC₅₀ value is calculated by fitting the dose-response curve using a non-linear regression model.

Molecular Docking Protocol

Molecular docking studies have been employed to investigate the binding mode of this compound to its putative target, P. falciparum farnesyltransferase (PfFT).

Software and Resources:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)

-

Protein Data Bank (PDB) for the crystal structure of PfFT (or a homology model)

-

Ligand structure of this compound (generated from SMILES or drawn using a chemical editor)

Procedure:

-

Protein Preparation: The crystal structure of PfFT is obtained from the PDB. Water molecules and co-crystallized ligands are typically removed. Hydrogens are added, and the protein structure is energy minimized to correct any steric clashes.

-

Ligand Preparation: A 3D structure of this compound is generated and energy minimized.

-

Binding Site Definition: The active site of PfFT is defined, often based on the location of a co-crystallized inhibitor or through computational prediction of binding pockets.

-

Docking Simulation: The docking algorithm is run to predict the binding poses of this compound within the active site of PfFT. The simulation explores various conformations and orientations of the ligand.

-

Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of PfFT.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its antimalarial effect by inhibiting P. falciparum farnesyltransferase (PfFT).[1][2] PfFT is a crucial enzyme in the prenylation pathway.[6][7] This pathway involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues at the C-terminus of proteins in a process called farnesylation.[8][9] This post-translational modification is essential for the proper localization and function of numerous proteins involved in critical cellular processes, including signal transduction and membrane association.[10] By inhibiting PfFT, this compound disrupts the farnesylation of these essential proteins, leading to parasite death.

References

- 1. Structure-activity relationship and molecular modelling studies of quinazolinedione derivatives this compound as potential antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protein-farnesyltransferase-and-protein-prenylation-inplasmodium-falciparum - Ask this paper | Bohrium [bohrium.com]

- 7. Protein farnesyltransferase and protein prenylation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Prenylation and Hsp40 in Thermotolerance of Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiplasmodial Activity of MMV665916: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the in vitro antiplasmodial activity of the compound MMV665916, a quinazolinedione derivative identified as a potent antimalarial agent. It consolidates key data on its efficacy, selectivity, and proposed mechanism of action, alongside detailed experimental protocols relevant to its evaluation.

Quantitative Efficacy and Selectivity

This compound has demonstrated significant and specific activity against the erythrocytic stages of Plasmodium falciparum in vitro. Its potency and selectivity are summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Parasite Line | Comments | Reference |

| Antiplasmodial Activity (EC50) | 0.4 µM | P. falciparum (FcB1 strain) | Demonstrates potent growth inhibition against the malaria parasite. | [1][2] |

| Cytotoxicity | Non-toxic | Human Fibroblast (AB943) | No significant toxicity observed against a primary human cell line. | [1][2] |

| Selectivity Index (SI) | > 250 | - | Calculated as the ratio of cytotoxicity to antiplasmodial activity (EC50 on host cell / EC50 on parasite). A high SI indicates high selectivity for the parasite. | [1][2] |

Proposed Mechanism of Action: Inhibition of Farnesyltransferase

The antimalarial activity of this compound is hypothesized to stem from the inhibition of a key parasite enzyme, P. falciparum farnesyltransferase (PfFT).[1][2]

-

Role of Farnesyltransferase (FTase): FTase is a crucial enzyme in the parasite that catalyzes the post-translational modification of proteins by attaching a farnesyl pyrophosphate (FPP) lipid group. This process, known as prenylation, is vital for the proper membrane localization and function of numerous proteins essential for parasite survival, growth, and differentiation.

-

Inhibition by this compound: Molecular docking studies suggest that this compound and its related quinazolinedione derivatives bind to the active site of PfFT.[1][2] By occupying this site, the compound likely prevents the binding of native protein substrates, thereby inhibiting their prenylation. The disruption of this pathway leads to dysfunctional proteins and ultimately, parasite death.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for assessing the in vitro antiplasmodial activity and cytotoxicity of compounds like this compound, based on standard laboratory practices.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against asynchronous P. falciparum cultures.

Materials:

-

P. falciparum culture (e.g., FcB1, 3D7, Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well flat-bottom microplates

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Control drugs (e.g., Chloroquine, Artemisinin)

-

Test compound (this compound)

Procedure:

-

Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Preparation: Prepare a parasite culture suspension with 2% hematocrit and 1% parasitemia in complete medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. Typically, a 2-fold or 3-fold dilution series is created across a wide concentration range (e.g., from 10 µM to <1 nM).

-

Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well plate. Add 100 µL of the diluted compound to the respective wells. Include wells for "no drug" (positive growth control) and "uninfected erythrocytes" (background control).

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions.

-

Lysis and Staining:

-

Prepare a fresh SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all readings.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the "no drug" control.

-

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic model).

-

Mammalian Cell Cytotoxicity Assay (e.g., Resazurin Method)

This assay determines the concentration of a compound that is toxic to a mammalian cell line, which is necessary for calculating the Selectivity Index.

Materials:

-

Human cell line (e.g., HEK293, HepG2, or primary lines like AB943)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Resazurin sodium salt solution

-

Control drug (e.g., Doxorubicin)

-

Test compound (this compound)

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include "no drug" (cell viability control) and "no cells" (background) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

Add Resazurin solution to each well to a final concentration of approximately 25-50 µg/mL.

-

Incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

-

Data Acquisition: Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50 or EC50) by fitting the dose-response data to a non-linear regression curve, similar to the antiplasmodial assay.

References

In-depth Technical Guide: MMV665916 Efficacy Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound MMV665916 against Plasmodium falciparum, the deadliest species of malaria parasite. This document details its potency, potential mechanism of action, and the experimental protocols used for its evaluation.

Core Data Summary

This compound has demonstrated potent activity against the chloroquine-resistant FcB1 strain of P. falciparum. The compound's primary molecular target is believed to be P. falciparum farnesyltransferase (PfFT), a critical enzyme in the parasite's biological pathways.

Table 1: EC50 Value of this compound Against P. falciparum FcB1 Strain

| Compound | P. falciparum Strain | EC50 (µM) | Putative Target |

| This compound | FcB1 (chloroquine-resistant) | 0.4[1][2] | Farnesyltransferase (PfFT)[1][2] |

Further research is required to establish the EC50 values of this compound against a broader panel of drug-sensitive and drug-resistant P. falciparum strains, such as 3D7, W2, Dd2, and K1, to fully characterize its activity spectrum and cross-resistance profile.

Experimental Protocols

The determination of the half-maximal effective concentration (EC50) of antimalarial compounds is crucial for assessing their potency. A widely accepted and robust method for this is the SYBR Green I-based fluorescence assay.

SYBR Green I-Based In Vitro P. falciparum Growth Inhibition Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite within infected red blood cells.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX™ II, hypoxanthine, and gentamicin)

-

Human red blood cells (O+)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

SYBR Green I nucleic acid stain

-

Fluorescence plate reader

Procedure:

-

Parasite Culture and Synchronization: P. falciparum parasites are maintained in continuous in vitro culture in human red blood cells. For the assay, cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a homogenous starting population.

-

Drug Dilution Series: A serial dilution of this compound is prepared in complete culture medium in a 96-well plate. A drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and an uninfected red blood cell control are included.

-

Assay Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After the incubation period, the culture plates are subjected to a freeze-thaw cycle to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The plate is incubated in the dark to allow for the dye to bind to the parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from the uninfected red blood cell control. The percentage of growth inhibition is calculated relative to the drug-free control wells. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of P. falciparum farnesyltransferase (PfFT). This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to target proteins, a post-translational modification known as farnesylation. Farnesylation is crucial for the proper localization and function of a variety of proteins involved in essential cellular processes, including signal transduction.

Proposed Signaling Pathway Inhibition by this compound

The inhibition of PfFT by this compound disrupts the farnesylation of key signaling proteins, thereby interfering with downstream cellular processes vital for parasite survival and proliferation.

Diagram Description: This diagram illustrates the proposed mechanism of action for this compound. The compound inhibits P. falciparum farnesyltransferase (PfFT), preventing the farnesylation of target proteins. This disruption in post-translational modification hinders the proper localization and function of these proteins, ultimately leading to the inhibition of downstream signaling pathways essential for parasite growth and proliferation.

References

Discovery and Initial Screening of MMV665916: A Technical Overview

For Immediate Release

This whitepaper details the discovery and initial screening of the promising antimalarial compound MMV665916, a quinazolinedione derivative identified through a comprehensive screening campaign. The following sections provide an in-depth guide to the methodologies employed in its initial characterization, quantitative data from these assays, and a visual representation of the discovery workflow. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.

Summary of In Vitro Activity

This compound has demonstrated potent activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. The compound exhibits a favorable selectivity profile, with significantly higher potency against the parasite than against a human cell line.

| Compound ID | Target Organism | Assay Type | Metric | Value | Reference |

| This compound | P. falciparum (FcB1 strain) | Growth Inhibition | EC50 | 0.4 µM | [1][2][3] |

| This compound | Human Fibroblast (AB943) | Cytotoxicity | - | Non-toxic | [1][2][3] |

| This compound | - | Selectivity Index (SI) | SI | >250 | [1][2][3] |

Experimental Protocols

The initial characterization of this compound involved a series of standardized in vitro assays to determine its antiplasmodial efficacy and cytotoxicity.

In Vitro Antiplasmodial Growth Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.

1. Parasite Culture:

-

The FcB1 strain of P. falciparum is cultured in human red blood cells (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Parasite synchronization is achieved by methods such as sorbitol treatment to obtain a culture enriched in the ring stage.

2. Assay Procedure:

-

A synchronized parasite culture with a parasitemia of approximately 1% is seeded into 96-well microplates.

-

The test compound, this compound, is serially diluted and added to the wells.

-

The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Parasite growth is quantified by measuring the incorporation of [3H]-hypoxanthine, a nucleic acid precursor, which is added during the last 24 hours of incubation.

-

The radioactivity is measured using a scintillation counter, and the results are expressed as a percentage of the growth of the untreated control.

-

The 50% effective concentration (EC50) is determined by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound against a human cell line to determine its selectivity for the parasite.

1. Cell Culture:

-

The human fibroblast cell line AB943 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

This compound is serially diluted and added to the wells.

-

The plates are incubated for 72 hours.

-

Cell viability is assessed using a resazurin-based assay. Resazurin is a non-toxic, cell-permeable dye that is converted to the fluorescent resorufin by metabolically active cells.

-

The fluorescence is measured using a microplate reader, and the results are expressed as a percentage of the viability of the untreated control.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Discovery and Screening Workflow

The discovery of this compound followed a structured screening cascade, beginning with a large-scale primary screen and progressing through more detailed secondary and tertiary assays.

Caption: Antimalarial drug discovery workflow for this compound.

Potential Mechanism of Action: Targeting PfFT

Preliminary investigations into the mechanism of action of this compound suggest that it may target P. falciparum farnesyltransferase (PfFT).[1][2][3] Farnesyltransferase is a crucial enzyme in the post-translational modification of proteins, a process known as prenylation. This modification is essential for the proper localization and function of numerous proteins involved in critical cellular processes.

Caption: Proposed mechanism of action of this compound via PfFT inhibition.

The inhibition of PfFT by this compound would disrupt the prenylation of key parasitic proteins, leading to their mislocalization and dysfunction. This, in turn, would interfere with essential signaling pathways and ultimately result in parasite death. The high selectivity of this compound suggests that it may exploit structural differences between the parasite and human farnesyltransferase enzymes. Further studies are underway to confirm this proposed mechanism and to optimize the quinazolinedione scaffold for improved potency and drug-like properties.

References

The Quinazolinedione Scaffold: A Promising Framework for Novel Antimalarial Agents

An In-depth Technical Guide for Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global health, creating an urgent need for novel antimalarial agents with unique mechanisms of action.[1] In the landscape of medicinal chemistry, the quinazolinedione scaffold has distinguished itself as a versatile and privileged structure.[2] This heterocyclic system is a core component in a wide array of bioactive molecules, demonstrating activities ranging from anticancer to anti-inflammatory.[2][3] Recently, derivatives of quinazolinedione have shown potent antimalarial activity, positioning them as a promising class of compounds for the development of next-generation therapies to combat malaria.[4][2]

This technical guide provides a comprehensive overview of the role of the quinazolinedione scaffold in antimalarial drug discovery. It details the synthesis, in vitro and in vivo evaluation, and proposed mechanisms of action for this compound class, offering a resource for researchers, scientists, and drug development professionals.

Antimalarial Activity of Key Quinazolinedione Derivatives

Lead optimization studies have focused on modifying the side chains of the quinazolinedione core to enhance potency against P. falciparum. The antimalarial activity is typically quantified by the half-maximal inhibitory concentration (IC50) for in vitro assays and the effective dose (ED50) for in vivo studies. A selection of notable quinazolinedione derivatives and their reported activities are summarized below.

| Compound ID | P. falciparum Strain | In Vitro IC50 (nM) | In Vivo Model | In Vivo Efficacy | Cytotoxicity (Cell Line) | Reference |

| TCMDC-125133 | 3D7 | 219 - 270 | - | - | IC50 > 25 µM (HepG2) | [3] |

| MMV665916 | FcB1 | 400 | - | - | High Selectivity Index (>250) | [5][6] |

| Compound 21 | 3D7 | 36 ± 5 | - | - | Low (MCF-7) | [2] |

| Compound 24 | 3D7 | 22 ± 5 | - | - | Low (MCF-7) | [2] |

| Compound 12 | - | - | P. berghei | ED50/MCD/MTD reported | - | [7] |

| Compound 13 | - | - | P. berghei ANKA | 72.86% suppression | - | [8][9] |

| Compound 14 | W-2 (resistant) | - | Mouse models | ED50/MCD/MTD reported | - | [7] |

Proposed Mechanisms of Action

While the precise mechanisms for all quinazolinedione antimalarials are still under investigation, two primary molecular targets within Plasmodium falciparum have been proposed: Dihydroorotate Dehydrogenase (PfDHODH) and Protein Farnesyltransferase (PfFT). Inhibition of these enzymes disrupts critical metabolic and cellular processes, leading to parasite death.

Inhibition of P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)

The de novo pyrimidine biosynthesis pathway is essential for the parasite's DNA and RNA synthesis, making it an attractive drug target.[10] Unlike its human host, Plasmodium relies solely on this pathway.[10] PfDHODH is a rate-limiting enzyme in this process, and its inhibition starves the parasite of essential pyrimidines for growth and replication.[10][11] Several heterocyclic inhibitors have been shown to target this enzyme, and it is a plausible mechanism for quinazolinedione derivatives.[12][13]

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro anti-Plasmodium activity assays. [bio-protocol.org]

- 3. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinediones synthesis [organic-chemistry.org]

- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. malariaworld.org [malariaworld.org]

- 11. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for MMV665916 in Malaria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV665916 is a quinazolinedione derivative identified as a promising antimalarial agent. This document provides detailed protocols for in vitro assays to evaluate the efficacy and cytotoxicity of this compound against Plasmodium falciparum, the deadliest species of malaria parasite. The primary known target of this compound is P. falciparum farnesyltransferase (PfFT), a crucial enzyme in the post-translational modification of proteins essential for parasite survival. Inhibition of PfFT disrupts critical cellular processes, including signal transduction and protein trafficking, ultimately leading to parasite death. These application notes are intended to guide researchers in the standardized assessment of this compound and similar compounds.

Quantitative Data Summary

A comprehensive summary of the in vitro activity of this compound against various P. falciparum strains and its cytotoxicity against a human cell line is presented below. This data is essential for evaluating the compound's potency, selectivity, and spectrum of activity.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum Strains

| Strain | Resistance Profile | EC50 (µM) | Assay Method |

| FcB1 | Chloroquine-resistant | 0.4[1][2] | Not specified |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | IC50/CC50 (µM) | Selectivity Index (SI) | Assay Method |

| AB943 | Primary human fibroblast | Not specified | >250[1][2] | Not specified |

Note: Specific quantitative IC50/CC50 values and the precise assay method for cytotoxicity are not detailed in the available literature. The high selectivity index suggests low toxicity to this human cell line.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of protein farnesylation, a key post-translational modification in P. falciparum. This pathway is critical for the function of numerous proteins involved in signal transduction and cellular localization.

Caption: Proposed mechanism of action of this compound via inhibition of PfFT.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Experimental Workflow:

References

Application Notes and Protocols for Cell-Based Assay Design Using MMV665916

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing MMV665916, a potent antimalarial compound, as a control in cell-based assays for screening and characterizing novel antiplasmodial agents. The primary focus is on assays measuring the in vitro growth inhibition of Plasmodium falciparum.

Introduction

This compound is a quinazolinedione derivative with significant in vitro activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. It demonstrates remarkable growth inhibition with a reported half-maximal effective concentration (EC50) in the sub-micromolar range, making it an excellent positive control for antimalarial drug discovery assays.[1][2][3] The putative target of this compound is P. falciparum farnesyltransferase (PfFT), an enzyme crucial for the post-translational modification of proteins essential for parasite survival.[1]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and selectivity data for this compound against P. falciparum.

| Parameter | Value | Cell Line/Strain | Reference |

| EC50 | 0.4 µM | P. falciparum FcB1 strain | [1][2][3] |

| Selectivity Index (SI) | > 250 | Human fibroblast cell line AB943 | [1][2] |

Experimental Protocols

This section details a standard protocol for determining the in vitro antiplasmodial activity of test compounds using a SYBR Green I-based fluorescence assay, with this compound as a positive control.

Protocol: In Vitro Antiplasmodial Susceptibility Testing using SYBR Green I

This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the parasite DNA using the fluorescent dye SYBR Green I.

Materials:

-

P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant W2 strain)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO3, and 0.5% Albumax II)

-

Test compounds and this compound (dissolved in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Humidified modular incubator chamber

-

Gas mixture (5% CO2, 5% O2, 90% N2)

Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

-

Preparation of Drug Plates:

-

Prepare serial dilutions of the test compounds and this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the diluted compounds to the respective wells of a 96-well plate.

-

Include wells with culture medium only (negative control) and medium with 0.5% DMSO (vehicle control).

-

-

Parasite Suspension Preparation:

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

-

-

Assay Incubation:

-

Add 100 µL of the parasite suspension to each well of the drug plate.

-

Place the plate in a modular chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.

-

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Normalize the data to the vehicle control (100% growth).

-

Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Visualizations

Signaling Pathway Diagram

Caption: Putative mechanism of this compound via inhibition of PfFT.

Experimental Workflow Diagram

Caption: Workflow for the SYBR Green I antiplasmodial assay.

References

Preparing Stock Solutions of MMV665916: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of MMV665916, a quinazolinedione derivative with antimalarial properties. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.

| Property | Value | Source |

| Molecular Weight | 353.37 g/mol | [1] |

| Chemical Formula | C₁₉H₁₉N₃O₄ | [1] |

| Biological Activity | Antimalarial agent with an EC₅₀ of 0.4 µM against Plasmodium falciparum | [1] |

Solubility and Recommended Solvents

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. Quinazolinedione derivatives, the chemical class to which this compound belongs, generally exhibit good solubility in DMSO. It is a common practice to prepare stock solutions of small molecules for high-throughput screening and other biological assays in DMSO at concentrations ranging from 1 mM to 20 mM.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for convenient serial dilutions to achieve desired working concentrations.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

Procedure

Safety Precaution: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling DMSO and this compound.

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 353.37 g/mol x 1000 mg/g = 3.53 mg

-

Weighing this compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.

-

Dissolving in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.

-

Add the calculated volume of anhydrous DMSO to the tube/vial. For the example above, this would be 1 mL.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots in tightly sealed tubes/vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) . Protect from light.

-

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. The following protocol describes the preparation of a 10 µM working solution from a 10 mM stock.

Serial Dilution Protocol

-

Intermediate Dilution (e.g., to 1 mM):

-

Dilute the 10 mM stock solution 1:10 in sterile DMSO or the appropriate cell culture medium to obtain a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of solvent/medium.

-

-

Final Working Solution (e.g., to 10 µM):

-

Further dilute the intermediate stock solution to the desired final concentration in the cell culture medium. For a 10 µM final concentration from a 1 mM intermediate stock, perform a 1:100 dilution. For example, add 2 µL of the 1 mM intermediate stock to 198 µL of cell culture medium.

-

Note: Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Stability and Storage Recommendations

| Solution Type | Storage Temperature | Duration | Notes |

| This compound Powder | As per supplier's recommendation (typically -20°C) | Long-term | Protect from light and moisture. |

| 10 mM Stock in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months | Recommended for long-term storage. | |

| Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment. |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for preparing this compound stock and working solutions, and a conceptual representation of its application in a biological assay.

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Testing MMV665916 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of MMV665916, a promising antimalarial compound. The document outlines recommended cell lines, detailed experimental protocols for cytotoxicity assays, and a summary of known activity data. The provided methodologies and recommendations are intended to ensure robust and reproducible evaluation of the compound's safety profile, a critical step in the drug development process.

Introduction to this compound

This compound is a quinazolinedione derivative that has demonstrated potent activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its putative mechanism of action involves the inhibition of the parasite's farnesyltransferase (PfFT), an enzyme crucial for post-translational modification of proteins essential for parasite survival.[1] Early studies have shown that this compound exhibits a high selectivity for the parasite over human cells, making it a promising candidate for further development.[2] Accurate assessment of its cytotoxicity in a range of human cell lines is paramount to determine its therapeutic window and potential off-target effects.

Recommended Cell Lines for Cytotoxicity Testing

The selection of appropriate cell lines is crucial for a comprehensive assessment of a compound's cytotoxicity. For an antimalarial agent like this compound, it is recommended to use a panel of cell lines representing different tissue types, with a particular emphasis on liver cells due to the role of the liver in both the malaria life cycle and drug metabolism.

Recommended Human Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is a gold standard for in vitro hepatotoxicity studies.[3][4][5] Given that the liver is a primary site for the initial stages of malaria infection and a major organ for drug metabolism and potential toxicity, assessing the effect of this compound on HepG2 cells is highly relevant.

-

HeLa (Human Cervical Adenocarcinoma): HeLa cells are a robust and widely used cell line for general cytotoxicity screening due to their high proliferation rate and ease of culture.[6]

-

HEK293 (Human Embryonic Kidney): These cells are commonly used in toxicology studies to assess nephrotoxicity, another important parameter for drug safety evaluation.[5]

-

WI-26VA4 (Human Lung Fibroblast): As a non-cancerous, diploid cell line, WI-26VA4 can provide insights into the compound's toxicity towards normal human cells.[3][4]

-

Caco-2 (Human Colorectal Adenocarcinoma): This cell line is a valuable model for assessing potential gastrointestinal toxicity, particularly for orally administered drugs.[5]

Quantitative Data Summary

The following table summarizes the known in vitro activity and cytotoxicity data for this compound. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite. A higher SI value indicates greater selectivity for the parasite.

| Compound | Organism/Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| This compound | Plasmodium falciparum (FcB1 strain) | Growth Inhibition | EC50 | 0.4 | - | [2] |

| This compound | Human Fibroblast (AB943) | Cytotoxicity | CC50 | >100 | >250 | [2] |

Note: A CC50 value of >100 µM for the human fibroblast cell line AB943 indicates that at the highest concentration tested, the compound did not reduce cell viability by 50%. This, combined with the potent anti-plasmodial activity, results in a highly favorable selectivity index of over 250.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Recommended mammalian cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the CC50 (half-maximal cytotoxic concentration) value by non-linear regression analysis of the dose-response curve.

-

Visualizations

Signaling Pathway

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiplasmodial Screening of MMV665916

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the antiplasmodial screening of the experimental compound MMV665916, a quinazolinedione derivative. The provided protocols are representative examples based on standard laboratory methods for antiplasmodial drug discovery.

Compound Information

-

Compound ID: this compound

-

Chemical Class: Quinazolinedione derivative

-

Reported Antiplasmodial Activity: EC50 of 0.4 µM against the FcB1 strain of Plasmodium falciparum.[1]

-

Cytotoxicity: High selectivity index (SI > 250) against the human fibroblast cell line AB943.[1]

-

Potential Target: Plasmodium falciparum farnesyltransferase (PfFT).[1]

Data Presentation

The following tables summarize the known in vitro activity of this compound.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain | EC50 (µM) |

| This compound | FcB1 (Chloroquine-resistant) | 0.4 |

Table 2: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | AB943 (Human fibroblast) | >100 | >250 |

Experimental Protocols

The following are detailed, representative protocols for assessing the antiplasmodial activity and cytotoxicity of this compound.

Protocol 1: In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

This protocol describes a high-throughput method to determine the 50% effective concentration (EC50) of a compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA.

Materials:

-

P. falciparum culture (e.g., FcB1 strain), synchronized at the ring stage

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Artemisinin or Chloroquine)

-

Negative control (e.g., 0.5% DMSO in complete culture medium)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)

-

96-well black, clear-bottom microplates

-

Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2-fold serial dilutions.

-

Prepare positive and negative control solutions.

-

-

Assay Plate Setup:

-

Add 50 µL of each compound dilution, positive control, and negative control to the respective wells of a 96-well plate in triplicate.

-

-

Parasite Culture Addition:

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

-

Add 150 µL of the parasite culture to each well.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.

-

-

Lysis and Staining:

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence of non-parasitized red blood cells.

-

Normalize the data to the negative control (100% growth) and positive control (0% growth).

-

Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., human fibroblast cell line AB943). The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Human fibroblast cell line (e.g., AB943)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Doxorubicin or Puromycin)

-

Negative control (e.g., 0.5% DMSO in cell culture medium)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Humidified incubator (5% CO2)

-

Absorbance plate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound, a positive control, and a negative control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance of wells with no cells.

-

Normalize the data to the negative control (100% viability).

-

Calculate the CC50 value by fitting the dose-response data to a sigmoidal curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for antiplasmodial and cytotoxicity screening.

Potential Signaling Pathway

The potential target of this compound is P. falciparum farnesyltransferase (PfFT). This enzyme is crucial for the post-translational modification of proteins involved in various cellular processes, including signal transduction and cell cycle control. Inhibition of PfFT would disrupt these pathways, leading to parasite death.

Caption: Proposed mechanism of action via PfFT inhibition.

References

Unlocking Antimalarial Action: Molecular Docking of MMV665916 with Plasmodium falciparum Farnesyltransferase

Application Notes and Protocols for Researchers

The quinazolinedione derivative, MMV665916, has emerged as a potent antimalarial agent, exhibiting significant inhibitory activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3] With a remarkable in vitro 50% effective concentration (EC50) of 0.4 µM and a high selectivity index (SI > 250), this compound presents a promising scaffold for the development of novel therapeutics.[1][2][3] This document provides detailed application notes and protocols for the molecular docking of this compound with its putative target, P. falciparum farnesyltransferase (PfFT), a crucial enzyme in the parasite's protein prenylation pathway.

Protein farnesyltransferase is responsible for the post-translational modification of proteins by attaching a farnesyl group, a process essential for the proper localization and function of numerous proteins involved in vital cellular processes, including signal transduction.[4][5][6] In P. falciparum, the inhibition of PfFT has been validated as a key strategy for arresting parasite growth.[7] Molecular docking studies are instrumental in elucidating the binding mode of inhibitors like this compound to the active site of PfFT, thereby guiding the rational design of more potent and selective antimalarial drugs.

Data Presentation

The following table summarizes the available quantitative data for the interaction of this compound and its derivatives with P. falciparum.

| Compound | Target | In Vitro Efficacy (EC50) | Binding Affinity (Docking Score) | Selectivity Index (SI) | Reference |

| This compound | PfFT | 0.4 µM | Not explicitly reported | > 250 | [1][2][3] |

| 2-ethoxy derivative | PfFT | ~5 µM | Not explicitly reported | Not reported | [1][2][3] |

| 2-trifluoromethoxy derivative | PfFT | ~5 µM | Not explicitly reported | Not reported | [1][2][3] |

| 4-fluoro-2-methoxy derivative | PfFT | ~5 µM | Not explicitly reported | Not reported | [1][2][3] |

Experimental Protocols

The following protocols are based on established methodologies for molecular docking of small molecules with homology-modeled protein targets, as specific details for the this compound/PfFT study were not fully available.

Protocol 1: Homology Modeling of P. falciparum Farnesyltransferase (PfFT)

Since the experimental three-dimensional structure of PfFT is unavailable in the Protein Data Bank (PDB), a homology model is required for docking studies.

-

Template Selection:

-

Model Building:

-

Utilize a homology modeling software such as MODELLER or the SWISS-MODEL server.

-

Align the target sequence (PfFT) with the template sequence(s).

-

Generate a three-dimensional model of PfFT based on the alignment and the template structure(s).

-

-

Model Refinement and Validation:

-

Perform energy minimization of the generated model using a molecular mechanics force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.

-

Validate the quality of the model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to assess the compatibility of the 3D model with its own amino acid sequence.[8][9]

-

Protocol 2: Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor (PfFT homology model) is critical for a successful docking simulation.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software like ChemDraw 3D or Avogadro.

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Receptor Preparation:

-

Load the validated PfFT homology model into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio).

-

Remove any water molecules and co-crystallized ligands from the template structure that are not relevant to the binding site.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH.

-

Assign partial charges to the protein atoms.

-

Protocol 3: Molecular Docking Simulation

This protocol outlines the general steps for performing the docking of this compound into the active site of the prepared PfFT model.

-

Binding Site Identification:

-

Identify the putative binding site of PfFT. This is typically the active site cavity where the natural substrates, farnesyl pyrophosphate (FPP) and the protein substrate, bind. This can be inferred from the template structures used for homology modeling.

-

-

Grid Generation:

-

Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

-

-

Docking Execution:

-

Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the prepared ligand (this compound) and receptor (PfFT) files as input.

-

Specify the coordinates and dimensions of the grid box.

-

Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Run the docking simulation to generate a series of possible binding poses of the ligand in the receptor's active site.

-

-

Analysis of Docking Results:

-

The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the PfFT active site.

-

Visualizations

PfFT Signaling Pathway

References

- 1. atharvatilewale.github.io [atharvatilewale.github.io]

- 2. researchgate.net [researchgate.net]

- 3. malariaworld.org [malariaworld.org]

- 4. Protein farnesyltransferase and protein prenylation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protein-farnesyltransferase-and-protein-prenylation-inplasmodium-falciparum - Ask this paper | Bohrium [bohrium.com]

- 6. The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Antimalarials Using MMV665916 as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. High-throughput screening (HTS) of large chemical libraries is a critical component of this effort. MMV665916, a potent quinazolinedione-based inhibitor of P. falciparum, serves as an excellent reference compound for HTS campaigns and a valuable tool for validating novel antimalarial assays. These application notes provide detailed protocols for utilizing this compound in a common HTS assay and for characterizing its inhibitory activity against its putative target, P. falciparum farnesyltransferase (PfFT).

Mechanism of Action and Signaling Pathway

This compound is proposed to exert its antimalarial activity through the inhibition of P. falciparum farnesyltransferase (PfFT).[1] PfFT is a crucial enzyme in the parasite's isoprenoid biosynthesis pathway. It catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to cysteine residues near the C-terminus of various proteins, a post-translational modification known as farnesylation. Farnesylated proteins are involved in essential cellular processes, including signal transduction, vesicular trafficking, and cell cycle control. By inhibiting PfFT, this compound disrupts these vital functions, leading to parasite death.[2][3][4]

Figure 1: Proposed mechanism of action of this compound via inhibition of the P. falciparum farnesylation pathway.

Quantitative Data Presentation

The following table presents representative data from a hypothetical high-throughput screen against P. falciparum strain FcB1, showcasing the activity of this compound alongside other compounds from the Malaria Box, a collection of 400 diverse antimalarial compounds.[5] This data is illustrative of the output from a primary screen.

| Compound ID | Class | Concentration (µM) | % Inhibition (Mean ± SD) | EC50 (µM) | Selectivity Index (SI) |

| This compound | Quinazolinedione | 1 | 98.5 ± 2.1 | 0.4 | >250 |

| MMV000001 | Aminopyridine | 1 | 45.2 ± 5.8 | >10 | - |

| MMV000010 | Triazolopyrimidine | 1 | 89.7 ± 3.5 | 0.8 | 120 |

| MMV000222 | Quinolone | 1 | 12.3 ± 8.1 | >10 | - |

| Chloroquine | 4-Aminoquinoline | 1 | 99.8 ± 1.5 | 0.02 | 500 |

| Artemisinin | Sesquiterpene lactone | 1 | 99.9 ± 0.9 | 0.005 | >1000 |

Experimental Protocols

High-Throughput Screening Protocol: SYBR Green I-Based P. falciparum Growth Inhibition Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for assessing antimalarial activity.

Objective: To determine the in vitro efficacy of test compounds against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., FcB1 strain), synchronized at the ring stage.

-

Human erythrocytes (O+).

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

Test compounds and reference compounds (this compound, Chloroquine) dissolved in DMSO.

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).

-

384-well black, clear-bottom microplates.

-

Humidified modular incubator chamber.

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Workflow Diagram:

Figure 2: High-throughput screening workflow for P. falciparum growth inhibition.

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and reference controls in complete culture medium.

-

Using an automated liquid handler, dispense 5 µL of the compound dilutions into the wells of a 384-well plate. Include wells with vehicle control (DMSO) and positive control (e.g., Chloroquine).

-

-

Parasite Culture Preparation:

-

Synchronize P. falciparum cultures to the ring stage.

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

-

-

Assay Incubation:

-

Add 45 µL of the parasite culture to each well of the compound-containing plate.

-

Place the plates in a humidified modular incubator chamber, flush with the gas mixture, and incubate for 72 hours at 37°C.

-

-

Lysis and Staining:

-

After incubation, add 50 µL of SYBR Green I lysis buffer to each well.

-

Seal the plates and incubate for 1 hour at room temperature in the dark.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only erythrocytes.

-

Calculate the percentage of parasite growth inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.

-

Biochemical Assay Protocol: P. falciparum Farnesyltransferase (PfFT) Inhibition Assay

This protocol outlines a method to directly measure the inhibition of PfFT activity.

Objective: To determine the in vitro inhibitory activity of test compounds against recombinant PfFT.

Materials:

-

Recombinant purified P. falciparum farnesyltransferase (PfFT).

-

Farnesyl pyrophosphate (FPP).

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 5 mM DTT).

-

Test compounds and a known PfFT inhibitor (positive control).

-

384-well black microplates.

-

Fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 520 nm).

Workflow Diagram: